![molecular formula C11H12N2O3 B1283703 1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one CAS No. 948007-47-4](/img/structure/B1283703.png)
1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one
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Overview
Description
“1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one” is a synthetic cathinone . Synthetic cathinones are one of the most numerous and widespread groups among novel psychoactive substances (NPS) . They pose a significant threat to the health and lives of their users .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Molecular Structure Analysis
The molecular structure of similar compounds has been identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS, and GC-MS .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the molecular formula of a similar compound is CHO, with an average mass of 180.201 Da and a monoisotopic mass of 180.078644 Da .Scientific Research Applications
Anticancer Applications
The compound has been used in the design and synthesis of a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These molecules have shown anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
Cell Cycle Arrest and Apoptosis Induction
Further mechanistic studies revealed that these molecules caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Selectivity Between Cancer Cells and Normal Cells
Data obtained revealed that these molecules exhibited good selectivity between cancer cells and normal cells .
Template for Further Optimization
These 1-benzo [1,3]dioxol-5-yl - 3-N-fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Antimicrobial and Antioxidant Activities
Uracil derivatives, which could potentially be synthesized from this compound, have a broad spectrum of pharmacological activities such as antimicrobial and antioxidant .
Antitumor and Antiviral Activities
Uracil derivatives also have antitumor and antiviral activities (against encephalitis viruses and enteroviruses) .
Mechanism of Action
Safety and Hazards
Synthetic cathinones, including “1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one”, pose a significant threat to the health and lives of their users . They have been reported to cause a number of stimulant-like adverse effects including tachycardia, hypertension, hyperthermia, palpitations, hyponatremia, tremor, seizures, vomiting, sweating, headache, and rhabdomyolysis .
properties
IUPAC Name |
1-(6-amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-7-4-9-10(16-6-15-9)5-8(7)13-3-1-2-11(13)14/h4-5H,1-3,6,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYGAIMQFUHCGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC3=C(C=C2N)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237335 |
Source
|
Record name | 1-(6-Amino-1,3-benzodioxol-5-yl)-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001237335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one | |
CAS RN |
948007-47-4 |
Source
|
Record name | 1-(6-Amino-1,3-benzodioxol-5-yl)-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948007-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-Amino-1,3-benzodioxol-5-yl)-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001237335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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